REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH2:10][OH:11])[N:5]=1)([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH2:10][OH:11])[N:5]=1
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NN(C=C1)CCO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
350 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
After this time, the reaction mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the celite washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with acetonitrile
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |